molecular formula C12H22Cl2N2 B13041419 (R)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2hcl

(R)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2hcl

Cat. No.: B13041419
M. Wt: 265.22 g/mol
InChI Key: GJTMIDLCRBZVNV-CURYUGHLSA-N
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Description

(R)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is a chiral diamine derivative featuring a propane backbone with three methyl groups at the N1 and N2 positions and a phenyl substituent at the C3 position. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability.

Properties

Molecular Formula

C12H22Cl2N2

Molecular Weight

265.22 g/mol

IUPAC Name

(2R)-1-N,2-N,2-N-trimethyl-3-phenylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C12H20N2.2ClH/c1-13-10-12(14(2)3)9-11-7-5-4-6-8-11;;/h4-8,12-13H,9-10H2,1-3H3;2*1H/t12-;;/m1../s1

InChI Key

GJTMIDLCRBZVNV-CURYUGHLSA-N

Isomeric SMILES

CNC[C@@H](CC1=CC=CC=C1)N(C)C.Cl.Cl

Canonical SMILES

CNCC(CC1=CC=CC=C1)N(C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and acetone.

    Reductive Amination: The key step involves the reductive amination of benzylamine with acetone in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the intermediate N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine.

    Resolution: The intermediate is then subjected to chiral resolution using a suitable resolving agent to obtain the desired ®-enantiomer.

    Hydrochloride Formation: Finally, the ®-enantiomer is treated with hydrochloric acid to form the dihydrochloride salt, resulting in ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to perform the reductive amination and resolution steps.

    Purification: The intermediate and final products are purified using techniques such as crystallization and recrystallization to ensure high purity.

    Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.

    Substitution: Halogens, electrophiles; reactions are conducted in the presence of suitable catalysts and solvents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl.

Scientific Research Applications

®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and function.

    Pathways: It influences various biochemical pathways, including signal transduction and metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related diamines and derivatives from diverse applications.

Table 1: Comparative Analysis of Key Compounds
Compound Name Structure Molecular Weight (g/mol) Key Features Applications References
(R)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl Chiral propane diamine with phenyl and trimethyl groups 264.92 (free base) + 72.92 (2HCl) High solubility (HCl salt), stereospecificity Antimicrobial research (inferred)
Ro 47-9396 (enantiomers) N2-(7-Chloroquinolin-4-yl)-N1,N1-dimethylpropane-1,2-diamine ~253.72 (free base) Quinoline moiety, chiral center, metabolic derivatives Antimalarial/antimicrobial agents
N1,N1,N2,N2-Tetramethyl-1,2-bis(phenylthio)ethene-1,2-diamine Ethene backbone with thioether groups Not provided Conjugated system, fluorophoric properties Fluorescent probes
Z-(D)-Arg-Gly-Arg-pNA, 2HCl Tripeptide with p-nitroaniline chromophore 714.60 Peptide-based, chromogenic substrate Haemostasis research (enzyme activity assays)

Key Findings from Comparative Analysis

Backbone and Substituent Effects: The propane backbone in the target compound allows flexibility compared to the ethene system in ’s fluorophore, which has a rigid conjugated structure. This flexibility may influence binding modes in biological targets . The phenyl group in the target compound contrasts with the quinoline ring in Ro 47-9396. Quinoline derivatives often exhibit enhanced antimicrobial activity due to planar aromatic systems, whereas phenyl groups may favor different pharmacokinetic profiles .

Chirality and Bioactivity :

  • The (R)-enantiomer of the target compound is analogous to Ro 47-9396’s enantiomers, where stereochemistry significantly affects efficacy. For example, Ro 47-9396’s (R)-enantiomer showed higher metabolic stability than its (S)-counterpart in antimalarial studies .

Solubility and Stability: The dihydrochloride salt form of the target compound improves solubility, critical for bioavailability. This contrasts with non-salt forms of Ro 47-9396, which may require formulation adjustments for therapeutic use .

Functional Group Variations: Thioether groups in ’s ethene diamine enable fluorescence, a property absent in the target compound. The peptide-based Z-(D)-Arg-Gly-Arg-pNA, 2HCl demonstrates how diamines can integrate into larger biomolecules for specialized functions, such as enzyme substrates .

Biological Activity

(R)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine dihydrochloride, often referred to as (R)-TMD, is a chiral diamine compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its interaction with various receptors, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H22Cl2N2
  • Molecular Weight : Approximately 251.2 g/mol
  • Structure : The compound features a phenylpropane backbone with trimethyl groups on the nitrogen atoms, enhancing its solubility and biological interactions.

(R)-TMD is believed to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies suggest that it may act as a modulator of these receptors, potentially influencing central nervous system functions.

Biological Activities

  • Neuroprotective Effects :
    • Similar compounds have shown neuroprotective properties, suggesting that (R)-TMD may also confer similar benefits. This could be particularly relevant in the treatment of neurodegenerative diseases.
  • Receptor Binding Affinity :
    • Binding studies indicate that (R)-TMD has a significant affinity for various neurotransmitter receptors. For instance, it may interact with serotonin (5-HT) receptors, which are crucial for mood regulation and cognitive functions.
  • Pharmacological Profiling :
    • Detailed pharmacological profiling is essential to understand the full therapeutic potential of (R)-TMD. Initial findings suggest that it may influence signaling pathways associated with mood disorders and cognitive impairments .

Study 2: Receptor Interaction Analysis

Research focusing on the binding affinity of (R)-TMD to various receptor types indicates promising results. For example:

  • Dopamine Receptors : Moderate binding affinity was observed, suggesting potential applications in treating disorders like Parkinson's disease.
  • Serotonin Receptors : High binding affinity was noted, indicating possible applications in mood regulation therapies.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
(R)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine hydrochlorideC12H22Cl2N2Contains additional methyl groups enhancing biological activity
N,N-Dimethyl-3-(4-methoxyphenyl)propan-1,2-diamineC12H19N3OMethoxy group may enhance lipophilicity
N,N-Dimethyl-4-(phenyl)butanamineC12H19NSimilar pharmacophoric properties but lacks amine functionality

Future Research Directions

The unique structural features of (R)-TMD suggest several avenues for future research:

  • In Vivo Studies : Conducting animal studies to assess the neuroprotective effects and overall pharmacodynamics.
  • Clinical Trials : Initiating clinical trials to evaluate its efficacy in treating mood disorders or neurodegenerative diseases.
  • Mechanistic Studies : Further elucidating the specific mechanisms by which (R)-TMD interacts with neurotransmitter systems.

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